5-(2-amino-1,3-thiazol-4-yl)-6-chloro-1,3-dihydro-2H-indol-2-one
Overview
Description
5-(2-amino-1,3-thiazol-4-yl)-6-chloro-1,3-dihydro-2H-indol-2-one is a heterocyclic compound that features a thiazole ring fused with an indole moiety. This compound is of significant interest due to its potential biological activities and applications in medicinal chemistry. The presence of both thiazole and indole rings in its structure contributes to its diverse chemical reactivity and biological properties.
Scientific Research Applications
5-(2-amino-1,3-thiazol-4-yl)-6-chloro-1,3-dihydro-2H-indol-2-one has several scientific research applications, including:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules.
Biology: It serves as a probe to study biological processes and interactions.
Medicine: The compound exhibits potential therapeutic properties, including anticancer, antimicrobial, and anti-inflammatory activities.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
Target of Action
Compounds with a 2-aminothiazole scaffold, like this one, have been found to exhibit potent and selective inhibitory activity against a wide range of human cancerous cell lines .
Mode of Action
It is known that 2-aminothiazole derivatives can interact with their targets in various ways, leading to changes in cellular processes .
Result of Action
It is known that 2-aminothiazole derivatives can have various effects on cells, including inhibitory effects on cancerous cell lines .
Future Directions
Biochemical Analysis
Biochemical Properties
5-(2-amino-1,3-thiazol-4-yl)-6-chloro-1,3-dihydro-2H-indol-2-one plays a crucial role in various biochemical reactions. It interacts with several enzymes and proteins, influencing their activity. For instance, the thiazole ring in the compound can undergo electrophilic and nucleophilic substitutions, making it a versatile participant in biochemical pathways . The compound has been shown to interact with enzymes such as α-glucosidase, inhibiting its activity and thus demonstrating potential anti-diabetic properties . Additionally, it can bind to proteins involved in cell signaling pathways, modulating their function and leading to various downstream effects.
Cellular Effects
The effects of this compound on cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, the compound has been observed to affect the expression of genes involved in inflammatory responses, thereby exhibiting anti-inflammatory properties . It also impacts cellular metabolism by inhibiting key enzymes, leading to altered metabolic flux and changes in metabolite levels . These effects are crucial in understanding the compound’s potential therapeutic applications.
Molecular Mechanism
At the molecular level, this compound exerts its effects through various mechanisms. It binds to specific biomolecules, such as enzymes and receptors, altering their activity. For instance, the compound can inhibit enzyme activity by binding to the active site, preventing substrate access . This inhibition can lead to significant changes in biochemical pathways, affecting overall cellular function. Additionally, the compound can modulate gene expression by interacting with transcription factors, leading to changes in protein synthesis and cellular responses.
Temporal Effects in Laboratory Settings
The stability and degradation of this compound in laboratory settings are critical for its long-term effects on cellular function. Studies have shown that the compound remains stable under specific conditions, maintaining its biological activity over time . It can degrade under certain conditions, leading to a loss of activity. Long-term studies in vitro and in vivo have demonstrated that the compound can have sustained effects on cellular function, influencing processes such as cell proliferation and apoptosis.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound exhibits therapeutic effects, such as anti-inflammatory and anti-diabetic activities . At higher doses, it can cause toxic or adverse effects, including hepatotoxicity and nephrotoxicity . These dosage-dependent effects are crucial for determining the compound’s safety and efficacy in potential therapeutic applications.
Metabolic Pathways
This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors, influencing metabolic flux and metabolite levels . For instance, the compound can inhibit enzymes involved in glucose metabolism, leading to altered glucose levels and potential anti-diabetic effects . Understanding these metabolic pathways is essential for elucidating the compound’s mechanism of action and potential therapeutic applications.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are critical for its biological activity. The compound can interact with transporters and binding proteins, influencing its localization and accumulation . For example, it can bind to plasma proteins, affecting its distribution in the bloodstream and its availability to target tissues . These interactions are crucial for understanding the compound’s pharmacokinetics and pharmacodynamics.
Subcellular Localization
The subcellular localization of this compound is essential for its activity and function. The compound can be directed to specific compartments or organelles within the cell through targeting signals or post-translational modifications . For instance, it can localize to the mitochondria, influencing mitochondrial function and cellular energy metabolism . Understanding its subcellular localization is crucial for elucidating its mechanism of action and potential therapeutic applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(2-amino-1,3-thiazol-4-yl)-6-chloro-1,3-dihydro-2H-indol-2-one typically involves the formation of the thiazole ring followed by its fusion with the indole moiety. One common method involves the reaction of 2-aminothiazole with a suitable indole derivative under specific conditions. For example, the reaction of ethyl 4-bromo-3-oxopentanoate with thiourea in ethanol can produce a thiazole intermediate, which can then be further reacted with an indole derivative to form the final compound .
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes that ensure high yield and purity. The use of continuous flow reactors and automated synthesis can enhance the efficiency and scalability of the production process. Additionally, the choice of solvents, catalysts, and reaction conditions is crucial to achieving optimal results.
Chemical Reactions Analysis
Types of Reactions
5-(2-amino-1,3-thiazol-4-yl)-6-chloro-1,3-dihydro-2H-indol-2-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can target the nitro or carbonyl groups present in the structure.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the thiazole or indole rings.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and halogenating agents for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired products.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups into the thiazole or indole rings .
Comparison with Similar Compounds
Similar Compounds
2-aminothiazole: A simpler analog with similar biological activities.
6-chloroindole: Shares the indole moiety but lacks the thiazole ring.
Thiazole derivatives: Various thiazole-based compounds with diverse biological activities.
Uniqueness
5-(2-amino-1,3-thiazol-4-yl)-6-chloro-1,3-dihydro-2H-indol-2-one is unique due to the combination of the thiazole and indole rings in its structure. This fusion enhances its chemical reactivity and biological properties, making it a valuable compound in medicinal chemistry and drug development .
Properties
IUPAC Name |
5-(2-amino-1,3-thiazol-4-yl)-6-chloro-1,3-dihydroindol-2-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H8ClN3OS/c12-7-3-8-5(2-10(16)14-8)1-6(7)9-4-17-11(13)15-9/h1,3-4H,2H2,(H2,13,15)(H,14,16) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VUMUMBRIWGNZRK-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2=CC(=C(C=C2NC1=O)Cl)C3=CSC(=N3)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H8ClN3OS | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
265.72 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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